molecular formula C10H18ClN3O7 B1678807 Ranimustine CAS No. 58994-96-0

Ranimustine

Numéro de catalogue B1678807
Numéro CAS: 58994-96-0
Poids moléculaire: 327.72 g/mol
Clé InChI: AHHFEZNOXOZZQA-ZEBDFXRSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ranimustine (also known as MCNU and marketed under the tradename Cymerin) is a nitrosourea alkylating agent. It is approved in Japan for the treatment of chronic myelogenous leukemia and polycythemia vera .


Molecular Structure Analysis

Ranimustine has the molecular formula C10H18ClN3O7 and a molar mass of 327.72 g/mol . It is a chloroethylnitrosourea derivative .


Chemical Reactions Analysis

Ranimustine, as a nitrosourea alkylating agent, forms electrophilic alkyl groups that covalently bond to other molecules. This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .


Physical And Chemical Properties Analysis

Ranimustine is a light yellow crystal . It has a molecular weight of 327.72 g/mol and a chemical formula of C10H18ClN3O7 .

Applications De Recherche Scientifique

Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)

  • Scientific Field : Hematology/Oncology
  • Application Summary : Ranimustine is used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT) as a salvage therapy for relapsed or high-risk DLBCL .
  • Methods of Application : The treatment involves administering high-dose Ranimustine followed by ASCT. The patients receive MCVC conditioning regimen, which includes Ranimustine .
  • Results/Outcomes : Major toxicities associated with these conditioning regimens included nausea (69%), anorexia (66%), febrile neutropenia (62%), diarrhea (59%), and mucositis (34%). At 5 years, overall survival and progression-free survival in all patients were 82.8 and 58.2%, respectively .

Treatment of Refractory Malignant Lymphoma

  • Scientific Field : Hematology/Oncology
  • Application Summary : A regimen consisting of high dose Ranimustine, carboplatin, etoposide and cyclophosphamide (MCVC) is widely used in clinical practice in Japan as high-dose chemotherapy (HDCT) followed by autologous hematopoietic stem cell transplantation (auto-HSCT) for refractory malignant lymphoma .
  • Methods of Application : The treatment involves administering high-dose Ranimustine, carboplatin, etoposide, and cyclophosphamide followed by auto-HSCT .
  • Results/Outcomes : All patients achieved prompt engraftment after auto-SCT; that is, the median numbers of days to achieve engraftment of neutrophils (>500/μ l) and platelets (>20000/μ l) were 10 and 13, respectively .

Treatment of Chronic Myeloproliferative Disorder

  • Scientific Field : Hematology
  • Application Summary : Ranimustine is used clinically for cytoreduction of chronic myeloproliferative disorder .
  • Methods of Application : The specific methods of application for this use are not detailed in the available literature .
  • Results/Outcomes : The outcomes of this application are not detailed in the available literature .

Conditioning Regimen for Malignant Lymphoma

  • Scientific Field : Hematology
  • Application Summary : A regimen consisting of high dose Ranimustine, carboplatin, etoposide and cyclophosphamide (MCVC) is widely used in clinical practice in Japan as high-dose chemotherapy (HDCT) followed by autologous hematopoietic stem cell transplantation (auto-HSCT) for refractory malignant lymphoma .
  • Methods of Application : The treatment involves administering high-dose Ranimustine, carboplatin, etoposide, and cyclophosphamide followed by auto-HSCT .
  • Results/Outcomes : All patients achieved prompt engraftment after auto-SCT; that is, the median numbers of days to achieve engraftment of neutrophils (>500/μ l) and platelets (>20000/μ l) were 10 and 13, respectively .

Salvage Therapy for Relapsed or High-Risk Diffuse Large B-Cell Lymphoma

  • Scientific Field : Hematology/Oncology
  • Application Summary : High-dose chemotherapy followed by autologous stem cell transplantation (ASCT) is widely used as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL). Regimens including high-dose Ranimustine followed by ASCT are feasible and effective for the treatment of relapsed or high-risk DLBCL .
  • Methods of Application : Patients with relapsed/refractory/poor-risk non-Hodgkin lymphoma (NHL) or Hodgkin lymphoma (HD) were uniformly treated with MCVC regimens and underwent auto-HSCT .
  • Results/Outcomes : At 5 years, overall survival and progression-free survival in all patients were 82.8 and 58.2%, respectively .

Cytoreduction of Chronic Myeloproliferative Disorder

  • Scientific Field : Hematology
  • Application Summary : In some countries, Ranimustine is being used clinically for cytoreduction of chronic myeloproliferative disorder .
  • Methods of Application : The specific methods of application for this use are not detailed in the available literature .
  • Results/Outcomes : The outcomes of this application are not detailed in the available literature .

Safety And Hazards

Ranimustine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . Major toxicities associated with Ranimustine include nausea, anorexia, febrile neutropenia, diarrhea, and mucositis .

Orientations Futures

Ranimustine has been approved for use in Japan, but it has not been filed for FDA evaluation in the United States . Future research may focus on expanding its approval to other countries and exploring its efficacy in treating other types of cancers .

Propriétés

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHFEZNOXOZZQA-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015584
Record name Ranimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranimustine

CAS RN

58994-96-0
Record name Ranimustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58994-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranimustine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058994960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranimustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranimustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANIMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH2T97J77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ranimustine
Reactant of Route 2
Reactant of Route 2
Ranimustine
Reactant of Route 3
Reactant of Route 3
Ranimustine
Reactant of Route 4
Ranimustine
Reactant of Route 5
Reactant of Route 5
Ranimustine
Reactant of Route 6
Ranimustine

Citations

For This Compound
1,720
Citations
H Taguchi, KI Kinoshita, K Takatsuki… - JAIDS Journal of …, 1996 - journals.lww.com
An intensive combination chemotherapy regimen supported by granulocyte colony-stimulating factor (G-CSF) was evaluated in adult T-cell leukemia/lymphoma (ATLL) patients in a …
Number of citations: 101 journals.lww.com
T Wakabayashi, N Hatano, Y Kajita, T Yoshida… - Journal of neuro …, 2000 - Springer
Combined treatment with interferon-beta, MCNU (Ranimustine), and radiotherapy was assessed in patients with malignant glioma who had not received previous cytotoxic drug therapy. …
Number of citations: 53 link.springer.com
Y Kameoka, T Akagi, K Murai, H Noji, Y Kato… - International journal of …, 2018 - Springer
High-dose chemotherapy followed by autologous stem cell transplantation (ASCT) is widely used as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL). …
Number of citations: 13 link.springer.com
J Kato, T Mori, K Yokoyama, Y Tsukada… - Bone marrow …, 2011 - nature.com
The efficacy of high-dose chemotherapy followed by autologous hematopoietic SCT for relapsed diffuse large B-cell lymphoma (DLBCL) has been reported, but an optimal conditioning …
Number of citations: 15 www.nature.com
M Wada, H Mizoguchi, S Kuriya… - British journal of …, 2000 - Wiley Online Library
This pilot study evaluated the efficacy of a new combination chemotherapy with a newly developed nitrosourea derivative ranimustine and evaluated the efficacy of interferon α (IFN‐α) …
Number of citations: 23 onlinelibrary.wiley.com
Y Kameoka, N Takahashi, K Ishizawa, Y Kato… - International journal of …, 2012 - Springer
High-dose chemotherapy followed by autologous stem cell transplantation (auto-SCT) is widely used as a salvage therapy in the treatment of refractory malignant lymphoma. To …
Number of citations: 15 link.springer.com
T Takenaka, K Itoh, T Suzuki, A Utsunomiya… - International journal of …, 2004 - Springer
To investigate whether combination chemotherapy with vincristine, cyclophosphamide, prednisolone, and melphalan (COP/ MP) with the addition of ranimustine (MCNU) (MCNU-COP/…
Number of citations: 16 link.springer.com
E Ishii, A Matsuzaki, Y Ohnishi, T Kai… - American journal of …, 1996 - journals.lww.com
This is the first report of successful treatment of recurrent retinoblastoma with vitreous seeding by a combination of ranimustine (MCNU) and carboplatin. The patient was diagnosed with …
Number of citations: 16 journals.lww.com
Y Kobayashi, Y Hatta, M Sugitani, A Hojo… - Leukemia & …, 2014 - Taylor & Francis
We retrospectively evaluated the safety and efficacy of high-dose chemotherapy consisting of cyclophosphamide, etoposide and ranimustine (CEM) with autologous peripheral blood …
Number of citations: 10 www.tandfonline.com
T Fukushima, M Yamamoto, S Oshiro, H Tsugu… - Anticancer …, 2003 - europepmc.org
BACKGROUND: This study assessed the safety, tolerance and preliminary efficacy of a combination chemotherapy regimen consisting of ranimustine (MCNU) and recombinant human …
Number of citations: 16 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.